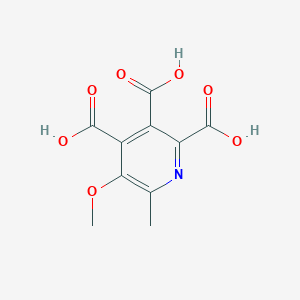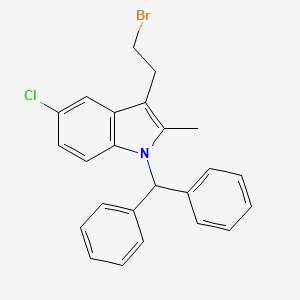![molecular formula C19H22ClN3O B14198711 1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one CAS No. 919119-17-8](/img/structure/B14198711.png)
1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the piperidine ring and the chloroaniline groups contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-chloronitrobenzene and piperidine.
Reduction: The nitro group of 4-chloronitrobenzene is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The resulting 4-chloroaniline is then coupled with another aniline derivative under conditions that promote the formation of the desired intermediate.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring, resulting in the formation of the final product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one can be compared with similar compounds such as:
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one:
2-chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one: This compound features a phenylethyl group, which may result in different biological activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
919119-17-8 |
|---|---|
Formule moléculaire |
C19H22ClN3O |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
1-[4-[2-(4-chloroanilino)anilino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H22ClN3O/c1-14(24)23-12-10-17(11-13-23)22-19-5-3-2-4-18(19)21-16-8-6-15(20)7-9-16/h2-9,17,21-22H,10-13H2,1H3 |
Clé InChI |
JOKJAROLWWOWBI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)
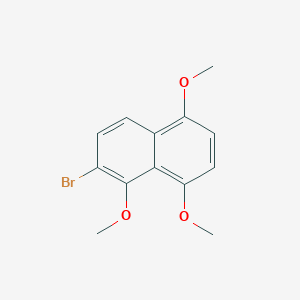
![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)

methanone](/img/structure/B14198667.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)
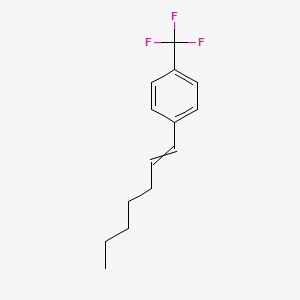

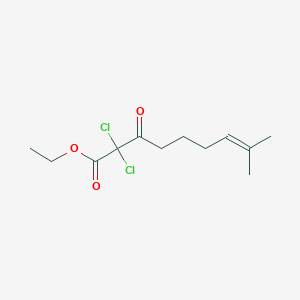
![3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal](/img/structure/B14198680.png)
![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
![4,4'-[(Oxostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14198692.png)
